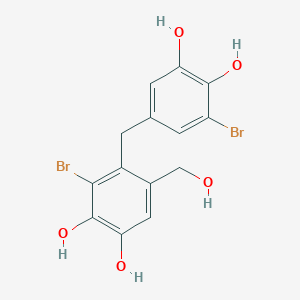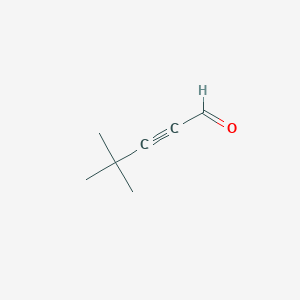
抗坏血酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗坏血酸钙是一种化学式为 Ca(C₆H₇O₆)₂ 的化合物。它是抗坏血酸的钙盐,通常被称为维生素 C。该化合物约含 10% 的钙,常被用作膳食补充剂以提供钙和维生素 C。它以其抗氧化特性而闻名,并在各种食品和医药应用中得到应用 .
科学研究应用
抗坏血酸钙在科学研究中具有广泛的应用:
化学:
- 用作各种化学反应中的还原剂。
- 充当化学配方中的抗氧化剂。
生物学:
- 研究其在细胞稳态和氧化还原平衡中的作用。
- 研究其对酶活性和代谢过程的影响 .
医学:
- 用于治疗维生素 C 缺乏症和相关疾病。
- 由于其诱导癌细胞氧化应激的能力,正在探索其在癌症治疗中的潜力 .
工业:
- 用作食品包装中的防腐剂,以延长鲜切水果的保质期。
- 用于配制膳食补充剂和强化食品 .
作用机制
抗坏血酸钙主要通过其抗氧化特性发挥作用。它可以中和活性氧和自由基,从而保护细胞成分免受氧化损伤。在体内,它被吸收并运输到各种组织,在那里它参与胶原蛋白合成、组织修复和免疫功能。该化合物还在钙信号通路中发挥作用,特别是在神经系统中,它调节神经传递和抗氧化防御 .
生化分析
Biochemical Properties
Calcium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .
Cellular Effects
Calcium Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It influences cell function by controlling the redox potential and the level of reactive oxygen species .
Molecular Mechanism
At the molecular level, Calcium Ascorbate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an electron donor assisting the iron-containing proteins and the iron transfer between various aqueous compartments .
Temporal Effects in Laboratory Settings
The effects of Calcium Ascorbate change over time in laboratory settings. It is involved in crucial metabolic processes, and its local concentration can cause the reduction of reactive oxygen and facilitate activities of enzymes .
Dosage Effects in Animal Models
The effects of Calcium Ascorbate vary with different dosages in animal models. At high concentrations, it generates free radicals by reducing ferric ions .
Metabolic Pathways
Calcium Ascorbate is involved in multiple metabolic pathways. Reduction of Fe (III) by Calcium Ascorbate is important for cellular uptake of iron via DMT1 .
Transport and Distribution
Calcium Ascorbate is transported and distributed within cells and tissues through active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .
Subcellular Localization
The subcellular localization of Calcium Ascorbate is maintained by the balance of two opposing fluxes: fast active and slow passive transport . This helps to explain numerous experimental and clinical observations .
准备方法
合成路线和反应条件: 抗坏血酸钙可以通过抗坏血酸与碳酸钙反应合成。该过程包括将抗坏血酸溶解在温水中,然后加入碳酸钙。然后平衡反应混合物,并加入石灰乳以将 pH 值调节至 4.5-7。然后真空过滤溶液,浓缩并通过添加食用酒精结晶。然后分离结晶产物,用酒精洗涤并干燥 .
工业生产方法: 在工业环境中,抗坏血酸钙的制备遵循类似的过程,但规模更大。仔细控制反应条件以确保高产量和纯度。使用减压浓缩、自然结晶和乙醇结晶技术有助于实现 94-98.5% 的产量,纯度超过 98.5% .
化学反应分析
反应类型: 抗坏血酸钙会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 在氧化剂存在下,抗坏血酸钙可以被氧化为脱氢抗坏血酸。
还原: 它可以充当还原剂,将铁离子 (Fe³⁺) 转化为亚铁离子 (Fe²⁺)。
取代: 抗坏血酸钙可以参与取代反应,其中抗坏血酸根离子被其他阴离子取代。
主要形成产物:
脱氢抗坏血酸: 在氧化反应过程中形成。
亚铁离子: 当抗坏血酸钙充当还原剂时产生.
相似化合物的比较
抗坏血酸钙在抗坏血酸中是独一无二的,因为它在提供钙和维生素 C 方面发挥着双重作用。类似的化合物包括:
抗坏血酸钠: 提供钠和维生素 C,但缺乏钙成分。
抗坏血酸镁: 提供镁和维生素 C,提供不同的健康益处。
抗坏血酸锌: 将锌与维生素 C 相结合,常用于增强免疫力.
与这些化合物相比,抗坏血酸钙对于需要同时补充钙和维生素 C 的个人特别有益。其中性 pH 使其酸性更低,对胃更温和,相比纯抗坏血酸 .
属性
CAS 编号 |
5743-28-2 |
|---|---|
分子式 |
C6H10CaO7 |
分子量 |
234.22 g/mol |
IUPAC 名称 |
calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |
InChI |
InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1 |
InChI 键 |
LHWGPZNOMLGEIB-PQYRJTSOSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca] |
颜色/形态 |
White crystalline powder |
物理描述 |
White to slightly pale greyish-yellow odourless crystalline powder |
溶解度 |
INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |
同义词 |
L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bioavailability of calcium ascorbate compare to that of ascorbic acid?
A1: Studies demonstrate that calcium ascorbate exhibits superior oral bioavailability compared to ascorbic acid. Research in mice revealed that the absolute bioavailability of calcium ascorbate was 2.6-fold greater than that of calcium chloride []. Another study using a rat model confirmed that the higher bioavailability of calcium ascorbate stemmed from enhanced saturable intestinal absorption rather than passive absorption [].
Q2: What contributes to the increased absorption of calcium ascorbate?
A2: Research suggests that the prolonged mean residence time (MRT ab) of calcium ascorbate in the intestinal tract contributes to its increased absorbability [].
Q3: Does heating affect the bioavailability of calcium ascorbate?
A3: Yes, a 5-minute heat treatment was shown to partially reduce the bioavailability of calcium ascorbate in a rat model [].
Q4: Are there differences in how calcium ascorbate and ascorbic acid are metabolized?
A4: While both forms deliver vitamin C, research primarily focuses on the bioavailability and absorption differences. Further research is needed to comprehensively compare their metabolic pathways.
Q5: What is the molecular formula and weight of calcium ascorbate?
A5: The molecular formula of calcium ascorbate dihydrate is C12H14CaO12 • 2H2O, and its molecular weight is 426.35 g/mol.
Q6: What is the pH of calcium ascorbate solutions?
A6: Calcium ascorbate solutions are generally less acidic than ascorbic acid solutions. The pH of calcium ascorbate solutions can vary depending on the concentration and other factors, but they are generally close to neutral [].
Q7: How does calcium ascorbate influence gastric acidity compared to ascorbic acid?
A7: Research indicates that calcium ascorbate can attenuate the gastric high acidity typically caused by ascorbic acid. In rat models, calcium ascorbate increased gastric fluid pH while ascorbic acid increased total acid output []. This suggests its suitability for individuals with gastrointestinal disorders.
Q8: Can calcium ascorbate be used as an antioxidant in food preservation?
A8: Yes, calcium ascorbate exhibits antioxidant activity equivalent to ascorbic acid []. Studies show its effectiveness in reducing browning and preserving quality in various fruits and vegetables like pineapples [], pears [, ], and eggplants [].
Q9: Does calcium ascorbate contribute to bone health?
A9: Calcium ascorbate provides both calcium and vitamin C, both crucial for bone health. While research directly attributing bone health benefits to calcium ascorbate is limited, its components play vital roles in bone formation and maintenance []. A study using ovariectomized rats as a model for osteoporosis indicated that calcium ascorbate might have a preventive effect on osteoporosis [].
Q10: What is the role of calcium ascorbate in wound healing?
A10: Vitamin C is essential for collagen synthesis, a crucial component of wound healing. While research specifically on calcium ascorbate's role in wound healing is limited, studies show that a calcium ascorbate formulation supplemented with vitamin C metabolites enhanced collagen production and mineralization in vitro using cells derived from wound healing sites [].
Q11: What are some strategies for formulating stable calcium ascorbate solutions?
A11: Stable liquid calcium ascorbate compositions can be achieved by combining it with a pharmacologically acceptable liquid organic polyol solvent and an aldonic compound, maintaining a pH between 5 and 7 [].
Q12: How is calcium ascorbate content determined in biologically active additives?
A12: Anodic voltammetry using a glassy-carbon indicator electrode is an effective method for sensitive and rapid determination of calcium ascorbate in biologically active additives [].
Q13: Are there specific methods for analyzing the color of calcium ascorbate solutions?
A13: Yes, spectrophotometry can be used to analyze the color of calcium ascorbate solutions. To ensure accurate measurement, an acidic solution is added to adjust the pH to 4.8-5.4 before determining absorbance at 420 nm [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)

